4-Tert-butyl-2-(1-phenylethyl)phenyl butanoate
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Overview
Description
4-Tert-butyl-2-(1-phenylethyl)phenyl butanoate is an organic compound with the molecular formula C22H30O2. It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(1-phenylethyl)phenyl butanoate typically involves esterification reactions. One common method is the reaction between 4-tert-butyl-2-(1-phenylethyl)phenol and butanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-(1-phenylethyl)phenyl butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-Tert-butyl-2-(1-phenylethyl)phenyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-(1-phenylethyl)phenyl butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aromatic ring and tert-butyl group provide stability and influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1,1-dimethylethyl)-2-(1-phenylethyl)-: Similar structure but lacks the butanoate ester group.
4-tert-Butylphenol: Contains the tert-butyl group but lacks the phenylethyl and butanoate groups.
Uniqueness
4-Tert-butyl-2-(1-phenylethyl)phenyl butanoate is unique due to the combination of its ester, aromatic, and tert-butyl groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in synthetic organic chemistry and industrial processes .
Properties
CAS No. |
6316-32-1 |
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Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
[4-tert-butyl-2-(1-phenylethyl)phenyl] butanoate |
InChI |
InChI=1S/C22H28O2/c1-6-10-21(23)24-20-14-13-18(22(3,4)5)15-19(20)16(2)17-11-8-7-9-12-17/h7-9,11-16H,6,10H2,1-5H3 |
InChI Key |
XHNMDNGGVMGLOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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